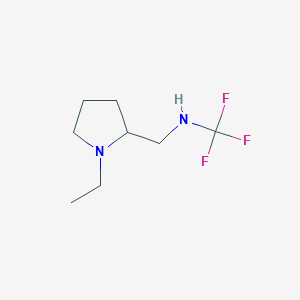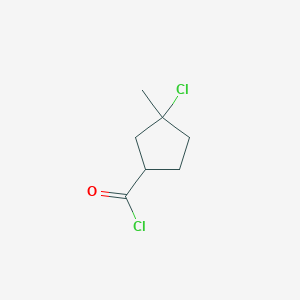
Methyl 6-((methylsulfonyl)oxy)-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-((methylsulfonyl)oxy)-2-naphthoate is an organic compound that belongs to the class of naphthoate esters. This compound is characterized by the presence of a naphthalene ring system substituted with a methylsulfonyl group and a methoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((methylsulfonyl)oxy)-2-naphthoate typically involves the esterification of 6-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting methyl 6-hydroxy-2-naphthoate is then treated with methanesulfonyl chloride in the presence of a base like pyridine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-((methylsulfonyl)oxy)-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted naphthoates.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of methyl 6-hydroxy-2-naphthoate.
Applications De Recherche Scientifique
Methyl 6-((methylsulfonyl)oxy)-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-((methylsulfonyl)oxy)-2-naphthoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-hydroxy-2-naphthoate
- Methyl 6-chloro-2-naphthoate
- Methyl 6-bromo-2-naphthoate
Uniqueness
Methyl 6-((methylsulfonyl)oxy)-2-naphthoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
161912-37-4 |
|---|---|
Formule moléculaire |
C13H12O5S |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
methyl 6-methylsulfonyloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O5S/c1-17-13(14)11-4-3-10-8-12(18-19(2,15)16)6-5-9(10)7-11/h3-8H,1-2H3 |
Clé InChI |
KICCNVFMLQQOLJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



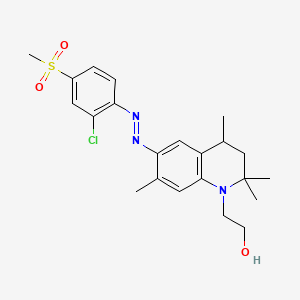
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
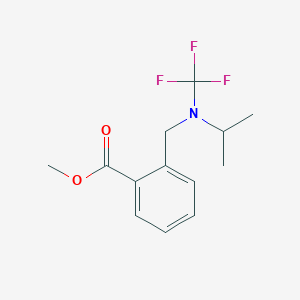

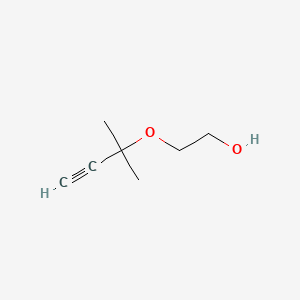
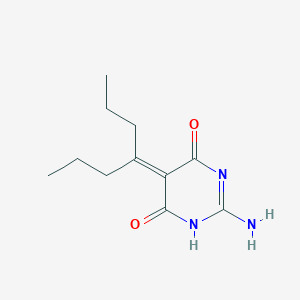


![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
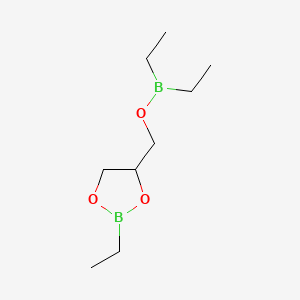
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)
